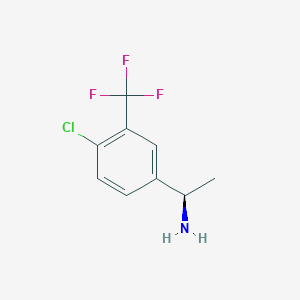

(R)-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamine is a chiral amine compound characterized by the presence of a chloro and trifluoromethyl group on the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamine typically involves the following steps:

Starting Material: The synthesis begins with the commercially available 4-chloro-3-(trifluoromethyl)benzaldehyde.

Reductive Amination: The aldehyde is subjected to reductive amination using an appropriate amine source and a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of ®-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamine may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for chiral resolution and purification is also common to ensure high enantiomeric purity.

Types of Reactions:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.

Reduction: The compound can undergo reduction reactions to form the corresponding amine derivatives.

Substitution: The chloro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted phenyl derivatives.

Chemistry:

Catalysis: The compound can be used as a ligand in asymmetric catalysis to induce chirality in the products.

Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

Industry:

Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of ®-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamine involves its interaction with molecular targets such as enzymes or receptors. The presence of the chloro and trifluoromethyl groups enhances its binding affinity and specificity. The compound can modulate the activity of its targets by acting as an agonist, antagonist, or inhibitor, depending on the context.

Vergleich Mit ähnlichen Verbindungen

(S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamine: The enantiomer of the compound with similar properties but different biological activity.

1-(4-Chloro-3-(trifluoromethyl)phenyl)propanamine: A homolog with an additional methylene group, affecting its reactivity and applications.

4-Chloro-3-(trifluoromethyl)aniline: A structurally related compound lacking the ethanamine moiety.

Uniqueness: ®-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamine is unique due to its chiral nature and the presence of both chloro and trifluoromethyl groups, which confer distinct chemical and biological properties

Biologische Aktivität

(R)-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamine, a chiral compound characterized by a trifluoromethyl group and a chloro substituent on a phenyl ring, has garnered attention in medicinal chemistry due to its potential biological activities. Its molecular formula is C9H9ClF3N, with a molar mass of approximately 223.62 g/mol. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may increase binding affinity to biological targets.

Potential Targets:

- Neurotransmitter Receptors: Similar compounds have shown interactions with neurotransmitter systems, suggesting potential applications in treating neurological disorders.

- Enzymatic Activity: The compound may modulate the activity of specific enzymes involved in cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

- Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound demonstrate significant antimicrobial properties against Gram-positive bacteria like Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.78 μg/ml, indicating potent antibacterial effects .

- Analgesic Effects: There is evidence that similar compounds exhibit analgesic properties, implying that this compound may also have pain-relieving capabilities.

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of this compound and its derivatives:

Notable Observations

- The compound's structural features allow for diverse interactions with biological targets, enhancing its therapeutic potential across various fields including medicine and agrochemicals.

- In vivo studies indicated no significant toxicity at doses up to 50 mg/kg, supporting its safety profile for further development .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The compound has diverse applications across several domains:

Medicinal Chemistry

(R)-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamine is being explored for its potential therapeutic properties:

- Cytochrome P450 Inhibition : Research indicates that this compound selectively inhibits the enzyme CYP1A2, which is crucial for drug metabolism. This inhibition can significantly alter the pharmacokinetics of co-administered drugs, enhancing their efficacy and reducing adverse effects .

- Neurotransmitter Modulation : Studies suggest that it may interact with serotonin and dopamine receptors, indicating potential applications in treating mood disorders such as depression and anxiety .

Organic Synthesis

The compound serves as a building block in the synthesis of more complex organic molecules. Its unique structural features allow for the development of derivatives with enhanced biological activities .

Pharmacological Research

Research has focused on its biological activity and interactions with various biomolecules:

- Analgesic Effects : Similar compounds have demonstrated pain-relieving properties; thus, this compound may also exhibit similar effects.

Case Study 1: Cytochrome P450 Interaction

A pivotal study demonstrated that this compound acts as a selective inhibitor of CYP1A2. This finding is crucial for understanding drug-drug interactions and metabolic pathways in pharmacotherapy. The study revealed significant alterations in the metabolism profiles of drugs when co-administered with this compound.

Case Study 2: Neuropharmacological Effects

In animal models, research indicated that this compound could modulate neurotransmitter levels, suggesting its potential use in treating psychiatric conditions. The specific effects on neurotransmitter systems warrant further investigation to elucidate its psychoactive properties .

Eigenschaften

IUPAC Name |

(1R)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClF3N/c1-5(14)6-2-3-8(10)7(4-6)9(11,12)13/h2-5H,14H2,1H3/t5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUAJCCENYTTAF-RXMQYKEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Cl)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=C(C=C1)Cl)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.